1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
The compound 1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a 1,3-benzodiazole core fused with a benzene and imidazole ring system. Key structural elements include:
- 1-(propan-2-yl): An isopropyl group at position 1, enhancing lipophilicity and membrane permeability .
- 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]: A complex substituent at position 2, combining a 1,2,4-triazole ring (known for antifungal activity ) with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The latter may improve target binding affinity via conformational rigidity and hydrogen-bonding interactions .
Properties
IUPAC Name |
[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-12(2)26-16-6-4-3-5-15(16)22-19(26)25-9-13-7-24(8-14(13)10-25)18(27)17-20-11-21-23-17/h3-6,11-14H,7-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYGBWGZVARCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
Benzimidazole (1,3-benzodiazole) derivatives are widely studied for their antiviral, anticancer, and antimicrobial properties . Unlike the target compound, simpler benzimidazoles lack the triazole-carbonyl-pyrrolopyrrole substituent, resulting in reduced specificity for fungal targets. For example:
Indazole Derivatives
Indazoles (1,2-benzodiazoles) exhibit anticancer and antidiabetic activities . Structural isomerism (1,2- vs. 1,3-benzodiazole) alters electronic properties and target selectivity. For instance:
Triazole-Containing Antifungals
Triazole rings are critical in antifungal agents (e.g., fluconazole) due to their ability to inhibit cytochrome P450 enzymes . The target compound’s triazole moiety may confer similar mechanisms:
Pyrrolidine/Oxadiazole Hybrids
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () highlight the role of pyrrolidine in enhancing pharmacokinetics. However, oxadiazole rings differ from triazole-carbonyl groups in electronic and steric effects:
Structure–Activity Relationship (SAR) Insights
- 1,3-Benzodiazole Core : Essential for DNA intercalation or kinase inhibition, as seen in benzimidazole-based drugs .
- Triazole-Carbonyl Group : Enhances antifungal activity by mimicking natural substrates of fungal enzymes .
- Octahydropyrrolo[3,4-c]pyrrole : May improve blood-brain barrier penetration or reduce metabolic degradation compared to simpler pyrrolidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
